1H-Tetrazole-1-acetic acid, ethyl ester
Overview
Description
1H-Tetrazole-1-acetic acid, ethyl ester is a compound used in the enzymic synthesis of cefazolin, an antibiotic used for the treatment of bacterial infections . It belongs to the class of coordination compounds and has been used as an analytical reagent and a corrosion inhibitor .
Synthesis Analysis
The production of 1H-Tetrazole-1-acetic acid, ethyl ester involves reacting a glycine ester salt or glycine, an orthocarboxylic acid ester, and trimethylsilyl azide . This method provides an improved and simplified production of tetrazole compounds .Molecular Structure Analysis
The coordination mode of 1H-tetrazole is four nitrogen atoms that are bonded to one hydrogen atom and three oxygen atoms. These bonds form two hydrogen bonds with water molecules and one with the carbonyl group of acetate. This results in a tetrahedral structure with four nitrogen atoms at the corners of the tetrahedron and one at its center .Chemical Reactions Analysis
The phase-transition behavior and chemical reaction of 1H-tetrazole have been studied up to 100 GPa using in situ Raman, IR, X-ray diffraction, neutron diffraction techniques, and theoretical calculations .Physical And Chemical Properties Analysis
1H-Tetrazole-1-acetic acid is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . It is stable over a wide pH range and is also stable to various oxidizing and reducing agents .Scientific Research Applications
Synthesis of Novel Compounds
1H-Tetrazole-1-acetic acid, ethyl ester is utilized in the synthesis of novel compounds like bis/mono 1-aryl-1H-tetrazole-5-carboxylic acid through the hydrolysis of synthesized esters. This process highlights the compound's role in creating new chemical entities with potential applications in various fields, including medicinal chemistry and materials science (Chandrakumari et al., 2019).
Reaction Mechanisms
The compound is involved in reactions that explore the enantioselectivity of amino acids with sodium azide and triethyl orthoformate, leading to the synthesis of tetrazoles. This research provides valuable insights into reaction mechanisms and the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Chuprun et al., 2016).
Coordination Chemistry
Research into the synthesis, structure, and properties of metal coordination polymers based on bifunctional 1H-tetrazolate-5-acetic acid ligands showcases the compound's utility in coordination chemistry. Such studies are fundamental for the development of new materials with potential applications in catalysis, magnetic materials, and luminescence (Wu et al., 2010).
Luminescent Properties
The catalytic use of tetrazole-5-acetic acid in the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones and their subsequent photophysical study highlights the compound's role in the development of luminescent materials. These findings have implications for the design of optical materials and sensors (Mondal et al., 2019).
Multicomponent Reactions
The use of multicomponent reactions (MCRs) for the preparation of substituted tetrazole derivatives is an area of significant interest. MCR chemistry involving 1H-tetrazole-1-acetic acid, ethyl ester offers a pathway to novel tetrazole scaffolds, which are vital for medicinal chemistry and drug design due to their bioisosteric properties and metabolic stability (Neochoritis et al., 2019).
Safety And Hazards
1H-Tetrazole-1-acetic acid is classified as an unstable explosive. It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Future Directions
Researchers are still working to develop more efficient and ecofriendly methods for the synthesis of 5-substituted 1H-tetrazoles . The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety . This suggests that 1H-Tetrazole-1-acetic acid, ethyl ester and similar compounds may continue to play a significant role in the development of new pharmaceuticals.
properties
IUPAC Name |
ethyl 2-(tetrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-2-11-5(10)3-9-4-6-7-8-9/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPQKCXNIIWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559986 | |
Record name | Ethyl (1H-tetrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Tetrazole-1-acetic acid, ethyl ester | |
CAS RN |
26240-90-4 | |
Record name | 1H-Tetrazole-1-acetic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26240-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (1H-tetrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Tetrazole-1-acetic acid, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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